N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyloxolan ring, and a but-2-ynamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methyloxolan Ring: The methyloxolan ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the methyloxolan intermediate with a but-2-ynamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides and azides.
Scientific Research Applications
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-enamide
- N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamine
- N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynol
Uniqueness
N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-11(15)14-9-13(2)7-8-16-12(13)10-5-6-10/h10,12H,5-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWDPOBVTMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOC1C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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